2-(1,6-Naphthyridin-2-yl)ethanol
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Overview
Description
2-(1,6-Naphthyridin-2-yl)ethanol is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound features a naphthyridine ring fused with an ethanol group, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-Naphthyridin-2-yl)ethanol typically involves the reaction of 2-chloro-1,6-naphthyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,6-Naphthyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The naphthyridine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 2-(1,6-Naphthyridin-2-yl)acetaldehyde or 2-(1,6-Naphthyridin-2-yl)acetic acid.
Reduction: Dihydro-2-(1,6-Naphthyridin-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,6-Naphthyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(1,6-Naphthyridin-2-yl)ethanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its naphthyridine ring. The ethanol group may also play a role in enhancing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A parent compound with similar biological activities.
2-(1,8-Naphthyridin-2-yl)ethanol: Another isomer with distinct properties.
2-(1,5-Naphthyridin-2-yl)ethanol: Known for its unique chemical reactivity.
Uniqueness
2-(1,6-Naphthyridin-2-yl)ethanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(1,6-naphthyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H10N2O/c13-6-4-9-2-1-8-7-11-5-3-10(8)12-9/h1-3,5,7,13H,4,6H2 |
InChI Key |
GBBZDMARQRENSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)CCO |
Origin of Product |
United States |
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